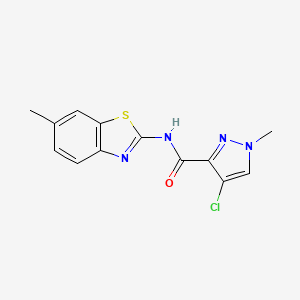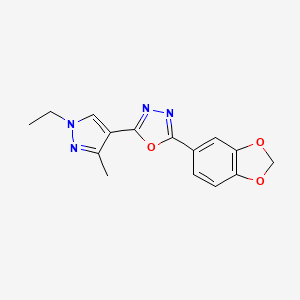![molecular formula C14H11N7O2 B10943353 2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10943353.png)
2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that combines the structural features of pyrazole, triazole, and quinazoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions. One common approach includes the initial formation of the pyrazole ring, followed by the construction of the triazole and quinazoline rings. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and environmentally benign solvents to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Shares the pyrazole and triazole rings but differs in the quinazoline structure.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains similar heterocyclic rings but with different substituents and ring systems.
Uniqueness
The uniqueness of 2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H11N7O2 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-[(3-methyl-4-nitropyrazol-1-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C14H11N7O2/c1-9-12(21(22)23)6-19(17-9)7-13-16-14-10-4-2-3-5-11(10)15-8-20(14)18-13/h2-6,8H,7H2,1H3 |
InChI Key |
SYTOXFFKSRKYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC2=NN3C=NC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-({4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10943274.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(difluoromethoxy)benzamide](/img/structure/B10943282.png)
![(2E)-2-[(9-methyl-9H-carbazol-3-yl)methylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10943286.png)
![5-Cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10943300.png)
![(2E)-1-(5-benzylthiophen-2-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10943301.png)

![2-(1H-benzotriazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10943307.png)
![N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10943310.png)
![7-{[(4-Fluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10943314.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10943317.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10943322.png)
![2-(4-Fluorophenyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943331.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10943337.png)
